Felbamate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

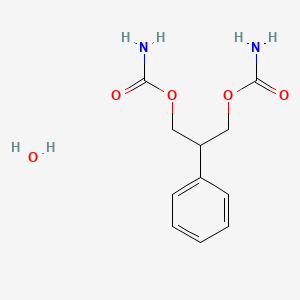

合成路线和反应条件: W-554 (水合物) 的合成涉及 2-苯基-1,3-丙二醇与氨基甲酰氯反应形成二氨基甲酸酯衍生物。 该反应通常在受控条件下进行,以确保形成所需产物 .

工业生产方法: W-554 (水合物) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保化合物的纯度和功效。 生产环境在特定的温度和压力条件下进行,以优化产量并最大程度地减少杂质 .

化学反应分析

反应类型: W-554 (水合物) 经历多种类型的化学反应,包括:

氧化: 这种反应涉及在化合物中添加氧或去除氢。

还原: 这种反应涉及在化合物中添加氢或去除氧。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和卤代烷.

主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .

科学研究应用

W-554 (水合物) 在科学研究中具有多种应用,包括:

化学: 它被用作研究抗惊厥药物及其作用机制的模型化合物。

生物学: 它被用于研究神经元信号传导以及离子型谷氨酸受体在癫痫中的作用。

医学: 它被用于开发新的抗惊厥药物,以及治疗难治性癫痫。

工业: 它被用于生产用于治疗癫痫的药物制剂.

作用机制

W-554 (水合物) 通过独特的双重作用机制发挥作用。 它作为 γ-氨基丁酸 A 型受体(GABAAR)的正调节剂,并作为 N-甲基-D-天冬氨酸受体(NMDA)的阻断剂,特别是包含 NR2B 亚基的亚型 . 这种双重作用有助于稳定神经元活动并预防癫痫发作 .

类似化合物:

苯妥英钠: 另一种用于治疗癫痫的抗惊厥药。

卡马西平: 用于治疗癫痫和双相情感障碍。

丙戊酸: 用于治疗癫痫、双相情感障碍和偏头痛预防.

比较: W-554 (水合物) 在其双重作用机制方面是独特的,这使其与其他抗惊厥药区别开来。 虽然其他化合物可能靶向单个受体或通路,但 W-554 (水合物) 靶向 GABAAR 和 NMDA 受体,从而提供更广泛的抗惊厥活性谱 .

相似化合物的比较

Phenytoin: Another anticonvulsant used in the treatment of epilepsy.

Carbamazepine: Used in the treatment of epilepsy and bipolar disorder.

Valproate: Used in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis.

Comparison: W-554 (hydrate) is unique in its dual mechanism of action, which distinguishes it from other anticonvulsants. While other compounds may target a single receptor or pathway, W-554 (hydrate) targets both gamma-aminobutyric acid type A and N-methyl-D-aspartate receptors, providing a broader spectrum of anticonvulsant activity .

生物活性

Felbamate hydrate, commonly referred to simply as felbamate, is an antiepileptic medication primarily used in the treatment of partial seizures and Lennox-Gastaut syndrome. This article delves into the biological activity of felbamate, examining its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

Felbamate is a member of the class of drugs known as anticonvulsants. Its primary mechanism involves modulation of neurotransmitter systems, particularly through:

- Glutamate Inhibition : Felbamate acts as a competitive antagonist at the NMDA receptor, which is pivotal in excitatory neurotransmission and seizure activity. This action helps to reduce neuronal excitability and seizure frequency .

- GABAergic Activity : It also enhances GABA (gamma-aminobutyric acid) activity, which is the main inhibitory neurotransmitter in the brain. This dual action contributes to its effectiveness in controlling seizures .

Clinical Efficacy

Felbamate is indicated for patients with drug-resistant epilepsy. Clinical studies have shown mixed results regarding its efficacy:

- Seizure Reduction : In trials assessing felbamate as an add-on therapy for drug-resistant focal epilepsy, reductions in seizure frequency varied significantly among studies. One study reported a 36% reduction in seizure frequency, while another noted only a 4% reduction . Despite these variations, felbamate has been noted for its tolerability, with withdrawal rates due to adverse effects remaining low (less than 10%) across multiple studies .

Table 1: Summary of Clinical Trials on Felbamate Efficacy

| Study Reference | Reduction in Seizure Frequency (%) | Withdrawal Rate (%) | Common Adverse Effects |

|---|---|---|---|

| Trial 1 | 36 | <10 | Headache, dizziness |

| Trial 2 | 4 | <10 | Nausea |

| Trial 3 | No significant difference | <10 | Fatigue |

| Trial 4 | 14 | <10 | Dizziness |

Safety Profile

While felbamate can be effective, it carries significant risks. Notably:

- Toxicity : Serious side effects include aplastic anemia and liver failure. Toxic serum concentrations are established at levels above 100 mcg/mL .

- Monitoring : Regular monitoring of serum levels is essential to ensure therapeutic effectiveness and avoid toxicity. Optimal therapeutic levels are considered to be between 30 mcg/mL and 80 mcg/mL .

Mechanism of Drug Interactions

Felbamate's interactions with other medications can influence its efficacy and safety:

- Increased Concentrations : Co-administration with phenytoin or valproic acid can elevate their serum levels while reducing carbamazepine concentrations .

- Metabolism : Felbamate is metabolized via the hepatic cytochrome P450 system; therefore, drugs that induce or inhibit this system can significantly alter felbamate's effectiveness and safety profile .

Case Studies

Several case studies have highlighted the real-world application and challenges associated with felbamate treatment:

- Case Study A : A patient with refractory focal seizures experienced a reduction in seizure frequency from over ten seizures per week to three after initiating felbamate therapy. However, they also reported increased fatigue and required dose adjustments due to elevated liver enzymes.

- Case Study B : In another instance, a pediatric patient diagnosed with Lennox-Gastaut syndrome showed substantial improvement in seizure control but developed severe headaches necessitating discontinuation of the medication.

属性

IUPAC Name |

(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCBXDHJRINFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。